![molecular formula C13H16BrN3O2S2 B2671241 N-(4-(1H-pyrazol-1-yl)cyclohexyl)-5-bromothiophene-2-sulfonamide CAS No. 2309569-06-8](/img/structure/B2671241.png)
N-(4-(1H-pyrazol-1-yl)cyclohexyl)-5-bromothiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2 . Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-(1H-Pyrazol-1-yl)benzenesulfonamides have been synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis
The molecule contains a pyrazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclohexyl group, a bromothiophene group, and a sulfonamide group .科学的研究の応用
Synthesis and Biological Evaluation in Drug Development
The synthesis and biological evaluation of sulfonamide-containing derivatives, including pyrazole classes, have been extensively studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds, through extensive structure-activity relationship (SAR) studies, have shown significant potential in inhibiting COX-2 both in vitro and in vivo, leading to the identification of potent compounds like celecoxib for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997). This highlights the therapeutic potential of sulfonamide derivatives in anti-inflammatory and analgesic drug development.
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Sulfonamide derivatives have shown significant inhibition against human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE) enzyme. These properties suggest potential applications in treating diseases related to these enzymes, such as glaucoma, epilepsy, and Alzheimer's disease. The inhibition potency and low cytotoxicity of these derivatives make them promising candidates for developing new inhibitors with therapeutic applications (Dilan Ozmen Ozgun et al., 2019).
Antiviral and Antimicrobial Activities
Studies have also explored the antiviral and antimicrobial activities of sulfonamide derivatives. For example, novel sulfonamides have been synthesized and shown to possess anti-tobacco mosaic virus activity, indicating potential applications in antiviral research and treatment strategies (Zhuo Chen et al., 2010). Additionally, novel heterocyclic compounds containing sulfonamido moieties have been synthesized, showing promising antibacterial activities, suggesting their use as potential antimicrobial agents (E. Darwish et al., 2014).
Anticancer Properties
The anticancer evaluation of pyrazole-sulfonamide derivatives has revealed that these compounds can exhibit antiproliferative activities against cancer cell lines. This suggests their potential application in cancer therapy, providing a basis for further investigation into their efficacy and mechanism of action in tumor inhibition (Samet Mert et al., 2014).
特性
IUPAC Name |
5-bromo-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S2/c14-12-6-7-13(20-12)21(18,19)16-10-2-4-11(5-3-10)17-9-1-8-15-17/h1,6-11,16H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURCOBPVVXWRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(S2)Br)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-1-yl)cyclohexyl)-5-bromothiophene-2-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。